molecular formula C5H10ClNO2S B1625859 1-((Chloromethyl)sulfonyl)pyrrolidine CAS No. 98069-37-5

1-((Chloromethyl)sulfonyl)pyrrolidine

Cat. No. B1625859
CAS RN: 98069-37-5
M. Wt: 183.66 g/mol
InChI Key: WNUGGCKSNKHGNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-((Chloromethyl)sulfonyl)pyrrolidine” is a chemical compound with the molecular formula C5H10ClNO2S . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies :

  • Functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine derivatives have been reported to exhibit various biological activities . For instance, certain pyrrolidine derivatives inhibited COX-2 with IC50 values in the range of 1–8 µM .

Scientific Research Applications

Synthesis of Tetrahydropyridine and Pyrrolidine Derivatives

1-((Chloromethyl)sulfonyl)pyrrolidine plays a role in the synthesis of sulfonated tetrahydropyridine derivatives. This synthesis involves a radical reaction with 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates, proceeding efficiently without catalysts or additives (An & Wu, 2017).

Formation of 1-(Arylsulfonyl)pyrrolidines

1-((Chloromethyl)sulfonyl)pyrrolidine is utilized in the acid-catalyzed reaction with phenols, leading to the formation of 1-(arylsulfonyl)pyrrolidines. This method is convenient for synthesizing pyrrolidine-1-sulfonylarene derivatives containing phenol fragments (Smolobochkin et al., 2017).

Synthesis of Fluorinated Polyamides

This compound is involved in the synthesis of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit properties such as high glass transition temperatures and low dielectric constants, making them suitable for various applications (Liu et al., 2013).

Visible-Light-Mediated Annulation

1-((Chloromethyl)sulfonyl)pyrrolidine is used in visible-light-mediated annulation reactions with N-sulfonylallylamines and olefins, generating chloromethylated pyrrolidine derivatives under mild conditions (Crespin et al., 2017).

Sulfonation and Functionalization of Pyrroles

Its involvement in the sulfonation and functionalization of pyrroles has been studied, contributing to the development of various substituted pyrrole derivatives (Janosik et al., 2006).

properties

IUPAC Name

1-(chloromethylsulfonyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2S/c6-5-10(8,9)7-3-1-2-4-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUGGCKSNKHGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547777
Record name 1-(Chloromethanesulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((Chloromethyl)sulfonyl)pyrrolidine

CAS RN

98069-37-5
Record name 1-(Chloromethanesulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloromethanesulfonylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((Chloromethyl)sulfonyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-((Chloromethyl)sulfonyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-((Chloromethyl)sulfonyl)pyrrolidine
Reactant of Route 4
1-((Chloromethyl)sulfonyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-((Chloromethyl)sulfonyl)pyrrolidine
Reactant of Route 6
1-((Chloromethyl)sulfonyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.